REACTION_CXSMILES
|
[CH3:1][N:2]([CH:10]1[CH2:15][CH2:14][N:13]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]([C:26]3[N:30]([CH3:31])[N:29]=[CH:28][CH:27]=3)=[N:18][N:17]=2)[CH2:12][CH2:11]1)C(=O)OC(C)(C)C.Cl.C(OCC)C>ClCCl>[CH3:1][NH:2][CH:10]1[CH2:15][CH2:14][N:13]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]([C:26]3[N:30]([CH3:31])[N:29]=[CH:28][CH:27]=3)=[N:18][N:17]=2)[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
7.77 g
|
Type
|
reactant
|
Smiles
|
CN(C(OC(C)(C)C)=O)C1CCN(CC1)C1=NN=C(C2=CC=CC=C12)C1=CC=NN1C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the resulting residue by flash silica gel chromatography (dichloromethane:2 M NH3 in MeOH=10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1CCN(CC1)C1=NN=C(C2=CC=CC=C12)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.83 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |